Velnacrine - 104675-29-8

Velnacrine

Catalog Number: EVT-1164729
CAS Number: 104675-29-8
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Velnacrine, also known as 1-hydroxytacrine or 9-athco, belongs to the class of organic compounds known as acridines. These are organic compounds containing the acridine moiety, a linear tricyclic heterocycle which consists of two benzene rings joined by a pyridine ring. Velnacrine is considered to be a practically insoluble (in water) and relatively neutral molecule.
9-amino-1,2,3,4-tetrahydroacridin-1-ol is a member of acridines.
Source and Classification

Velnacrine is derived from the acridine class of compounds, which are characterized by their bicyclic structure. The maleate salt form is commonly used in research and clinical applications. It is classified under the category of acetylcholinesterase inhibitors, which are critical for increasing the levels of acetylcholine in the brain by inhibiting its breakdown. This action is crucial for improving cognitive functions such as memory and learning.

Synthesis Analysis

The synthesis of Velnacrine maleate involves several steps:

  1. Starting Material: The process begins with 9-aminoacridine.
  2. Reagents: Formaldehyde and hydrogen cyanide are used to react with 9-aminoacridine.
  3. Intermediate Formation: This reaction yields 1,2,3,4-tetrahydro-9-aminoacridine-1-ol.
  4. Final Product: The intermediate is then reacted with maleic acid to produce Velnacrine maleate.

Technical Parameters

  • Temperature Control: Maintaining specific temperatures during reactions is crucial for optimizing yield.
  • pH Levels: Adjusting pH can influence the reaction pathways and product purity.
  • Reaction Time: Careful monitoring of reaction time ensures complete conversion of starting materials to desired products.
Molecular Structure Analysis

Velnacrine has a complex molecular structure characterized by its acridine core. The key features include:

  • Molecular Formula: C13_{13}H13_{13}N1_{1}O1_{1} (for the base compound).
  • Molecular Weight: Approximately 199.25 g/mol.
  • Structural Characteristics: The structure includes a tetrahydro configuration that contributes to its biological activity.

Data Analysis

The molecular structure facilitates interactions with cholinesterase enzymes, which are essential for its mechanism of action.

Chemical Reactions Analysis

Velnacrine undergoes various chemical reactions:

  1. Oxidation Reactions: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield hydroxylated derivatives.
  2. Reduction Reactions: Can be reduced with sodium borohydride or lithium aluminum hydride to produce amine derivatives.
  3. Substitution Reactions: Particularly at the amino group, often involving alkyl halides or acyl chlorides.

Reaction Conditions

The specific conditions for these reactions—such as temperature, solvent choice, and concentration—are critical for achieving desired outcomes and maximizing yields.

Mechanism of Action

Velnacrine acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By preventing this breakdown:

  • Increased Acetylcholine Levels: Leads to enhanced cholinergic transmission.
  • Cognitive Improvement: This increase supports improved memory and learning capabilities.

Relevant Data

Research indicates that Velnacrine's efficacy may vary among individuals due to metabolic differences, highlighting the need for personalized treatment approaches in clinical settings.

Physical and Chemical Properties Analysis

Velnacrine exhibits several important physical and chemical properties:

  • Solubility: Generally soluble in water and organic solvents.
  • Stability: Stability can be influenced by pH and temperature; it is sensitive to oxidation.
  • Melting Point: Specific melting points can vary based on the salt form used (e.g., maleate).

Analytical Techniques

Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately.

Applications

Velnacrine has several scientific applications:

  1. Pharmaceutical Research: Primarily investigated as a treatment option for Alzheimer’s disease due to its cholinesterase inhibition properties.
  2. Biochemical Studies: Used as a model compound in studies exploring cholinergic pathways and neurotransmission mechanisms.
  3. Toxicology Research: Investigated for its potential side effects compared to other cholinesterase inhibitors like tacrine.

Clinical Considerations

Introduction to Velnacrine

Historical Context of Acetylcholinesterase Inhibitors in Neuropharmacology

The therapeutic application of acetylcholinesterase inhibitors (AChEIs) represents a cornerstone in neuropharmacology, dating to the 1860s when natural alkaloids were first administered to human subjects in Europe. The modern era of AChEI development began with the isolation of physostigmine from calabar beans, which demonstrated the feasibility of modulating cholinergic transmission through enzyme inhibition. By the 1930s, synthetic derivatives of natural inhibitors emerged primarily for peripheral cholinergic applications, but their potential for central nervous system disorders remained unexplored for decades [3].

The pivotal shift toward neurological applications occurred in the late 20th century with the recognition that Alzheimer’s disease involves a profound deficit in cortical acetylcholine. This discovery catalyzed the systematic investigation of AChEIs for neurodegenerative therapy. Tacrine (tetrahydroaminoacridine), synthesized in the 1940s as an antibacterial agent, became the first AChEI to undergo extensive clinical trials for Alzheimer’s disease in the 1980s after its cholinergic properties were characterized [6]. Despite its historical significance, tacrine's utility was limited by pharmacokinetic challenges and hepatotoxicity, prompting the development of structurally refined successors like donepezil, rivastigmine, and galantamine [6] [9].

Table 1: Evolution of Key Acetylcholinesterase Inhibitors

CompoundOrigin PeriodStructural ClassPrimary Innovation
Physostigmine1860sNatural alkaloidFirst clinical AChE inhibition
Neostigmine1930sSynthetic carbamatePeripheral cholinergic applications
Tacrine1940s/1980sAcridine derivativeFirst CNS-targeted AChEI for Alzheimer’s disease
Velnacrine1990sHydroxylated tacrineActive metabolite with reduced hepatotoxicity
Second-generation (e.g., Donepezil)1990s–2000sPiperidine derivativesImproved selectivity and tolerability

This pharmacological lineage underscores a continuous effort to balance enzyme inhibition efficacy with molecular specificity and safety profiles. Velnacrine emerged within this historical continuum as a rationally designed metabolite aimed at overcoming the limitations of its progenitor while retaining central cholinergic activity [1] [10].

Discovery and Development of Velnacrine as a Tacrine Derivative

Velnacrine (1-hydroxy-tacrine maleate) was identified as the primary active metabolite of tacrine during investigations into tacrine’s pharmacokinetic profile. Tacrine undergoes extensive hepatic metabolism via cytochrome P450 1A2, yielding seven metabolites, with velnacrine constituting the predominant pharmacologically active derivative [1] [4]. This discovery prompted the hypothesis that administering velnacrine directly might circumvent tacrine’s metabolic instability and reduce the hepatotoxic burden associated with the parent compound’s complex metabolism [5].

Structurally, velnacrine features a hydroxyl group at the C1 position of tacrine’s tetracyclic ring system (Figure 1). This modification enhanced polarity compared to tacrine, influencing its blood-brain barrier permeability and protein-binding characteristics. The synthesis pathway for velnacrine involved:

  • Metabolic Isolation: Initial identification via tacrine metabolism studies
  • Chemical Synthesis: Direct hydroxylation of tacrine using oxidizing agents
  • Salt Formation: Preparation as a maleate salt to improve solubility [1] [10]

Preclinical studies demonstrated velnacrine’s potency as a cholinesterase inhibitor, with 50–70% of tacrine’s enzymatic inhibition capacity in vitro. Importantly, animal models (rodents and primates) revealed that velnacrine could reverse scopolamine-induced cognitive deficits and improve learning after nucleus basalis magnocellularis lesions, confirming central cholinergic activity [10]. These findings positioned velnacrine as a candidate for clinical development, with early-phase human trials confirming dose-linear pharmacokinetics and rapid absorption (peak plasma concentration within 1 hour post-dose) [10].

Nevertheless, development challenges persisted. Though designed to mitigate tacrine’s liver toxicity, velnacrine still induced elevated transaminases in clinical trials, leading to high discontinuation rates (45% in 24-week studies) [5]. Combined with modest efficacy outcomes, these limitations ultimately prevented velnacrine’s regulatory approval despite completing Phase III evaluation [5] [10].

Rationale for Targeting Cholinergic Pathways in Alzheimer’s Disease

The cholinergic hypothesis of Alzheimer’s disease, formalized in the 1980s, posits that cognitive decline correlates with degeneration of basal forebrain cholinergic neurons and reduced cortical acetylcholine. Postmortem studies revealed 40–90% reductions in choline acetyltransferase and acetylcholinesterase activity in Alzheimer’s disease brains compared to age-matched controls, establishing a neurochemical basis for memory impairment [8] [9]. This acetylcholine deficit provided a compelling therapeutic target: inhibiting acetylcholinesterase could prolong synaptic acetylcholine availability, thereby amplifying residual cholinergic signaling [6] [8].

Velnacrine’s development specifically leveraged three neurobiological principles:

  • Enzyme Inhibition Dynamics: As a reversible cholinesterase inhibitor, velnacrine increased acetylcholine half-life without permanently inactivating enzymes, allowing flexible dosing [1].
  • Cerebrovascular Effects: Single-photon emission computed tomography (SPECT) studies demonstrated that a 75mg velnacrine dose elevated regional cerebral blood flow in superior frontal regions, suggesting enhanced metabolic activity linked to cholinergic activation [2].
  • Neuronal Compensation: More cognitively impaired patients exhibited greater perfusion increases after velnacrine, implying "cholinergic hypersensitivity" – a compensatory adaptation to neurodegeneration that could be therapeutically engaged [2] [9].

Table 2: Neurophysiological Effects of Velnacrine in Alzheimer’s Disease Patients

ParameterMeasurement MethodChange from BaselineImplied Mechanism
Word recognition memoryCognitive testingMarginal improvementEnhanced synaptic acetylcholine
Superior frontal perfusion99mTc-exametazime SPECTRelative increaseCholinergic-mediated vasodilation
Temporal lobe metabolismSPECTNo significant changeRegion-specific cholinergic innervation

Clinical evidence from double-blind trials indicated velnacrine’s ability to stabilize cognitive metrics like the Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) in responder populations. However, these benefits were inconsistent across studies and often obscured by high dropout rates due to toxicity [5] [10]. Critically, the failure of velnacrine underscored a broader limitation of the cholinergic strategy: while acetylcholine boosters provided symptomatic relief, they did not address Alzheimer’s disease’s fundamental amyloid-tau pathology cascade. As later research revealed, acetylcholinesterase itself is dysregulated in Alzheimer’s disease, with monomeric forms accumulating around amyloid plaques and potentially accelerating amyloid-β aggregation – suggesting a vicious cycle that pure inhibition strategies cannot disrupt [9]. This mechanistic complexity ultimately highlighted the need for multi-target approaches beyond cholinesterase inhibition alone.

Properties

CAS Number

104675-29-8

Product Name

Velnacrine

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)

InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Synonyms

1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate
1,2,3,4-tetrahydro-9-aminoacridine-1-ol
1-hydroxytacrine
9-amino-1,2,3,4-tetrahydroacridin-1-ol
9-ATHCO
HP 029
HP-029
velnacrine
velnacrine maleate

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.